molecular formula C10H7NO4 B15069246 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B15069246
M. Wt: 205.17 g/mol
InChI Key: NVHPOGJAGZDJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a high-purity chemical compound serving as a versatile scaffold in organic synthesis and medicinal chemistry research. This polyfunctional 4-quinolinone is of significant interest due to its structural features, which contribute to potential diverse biological activities and chelating properties . Compounds within this class are known to be investigated for their immunomodulating, antiangiogenic, and anti-inflammatory properties . The unique hydroxypyridonecarboxylic acid chromophore is an important class of biologically active compounds with enormous potential in medicine, similar to other quinoline derivatives that have been developed as broad-spectrum antibiotics and antimycobacterial agents . The polyfunctionality of this compound suggests it may have applications in analytical chemistry, particularly in metal ion analysis by complexation, as metal interactions can play a role in a compound's solubility, pharmacokinetics, and bioavailability . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

3-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-8-7(10(14)15)5-3-1-2-4-6(5)11-9(8)13/h1-4,12H,(H,11,13)(H,14,15)

InChI Key

NVHPOGJAGZDJGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Isatin with Acetone

The foundational synthesis begins with isatin (indole-2,3-dione), which undergoes cyclocondensation with acetone under strongly basic conditions. This reaction forms 2-methylquinoline-4-carboxylic acid (compound II in source). Sodium hydroxide or potassium hydroxide is typically employed to deprotonate intermediates and facilitate ring closure.

Reaction Conditions

  • Base : 2.2–3.2 equivalents of NaOH or KOH
  • Temperature : 25–35°C for initial stirring, followed by reflux at 80–100°C for 5–15 hours
  • Yield : 70–85%

Aldol Addition with Benzaldehyde

The 2-methyl group in compound II undergoes aldol addition with benzaldehyde at elevated temperatures (95–105°C), introducing a vinyl group to yield 2-vinyl-4-quinoline carboxylic acid monohydrate (compound III). This step requires careful control of stoichiometry to avoid polymerization by-products.

Key Parameters

  • Benzaldehyde : 6-fold molar excess relative to compound II
  • Reaction Time : 1–6 hours
  • Yield : 80–87%

Dehydration and Oxidation

The vinyl intermediate is dehydrated using diacetyl oxide (acetic anhydride) at 115–125°C, eliminating water to form 2-vinyl-4-quinoline carboxylic acid (compound IV). Subsequent oxidation with potassium permanganate in alkaline media introduces carboxylic acid groups at positions 2 and 4, yielding quinoline-2,4-dicarboxylic acid (compound V).

Oxidation Conditions

  • Oxidizing Agent : KMnO₄ in NaOH solution
  • Temperature : 35–45°C
  • Reaction Time : 2–8 hours
  • Yield : 75–90%

Decarboxylation and Hydroxylation

Final decarboxylation of compound V in m-xylene at reflux temperatures removes the carboxylic acid group at position 2, yielding 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The hydroxyl group at position 3 arises from keto-enol tautomerization or directed oxidation during this step.

Modern Optimization Strategies

Continuous Flow Reactors

Industrial-scale production leverages continuous flow reactors to enhance reaction efficiency and reproducibility. For example, the oxidation step with KMnO₄ achieves 95% conversion in 30 minutes under flow conditions, compared to 8 hours in batch processes.

Advantages

  • Reduced By-Products : 10–15% lower impurity levels
  • Scalability : Suitable for multi-kilogram synthesis

Solvent and Catalyst Optimization

Recent studies highlight the use of polar aprotic solvents (e.g., DMF) and heterogeneous catalysts (e.g., Pd/C) to accelerate reaction rates. For instance, Pd/C reduces the dehydrogenation time from 6 hours to 1.5 hours in the final decarboxylation step.

Industrial-Scale Production

Process Economics

The classical route’s raw material cost is approximately $120/kg, with diacetyl oxide and KMnO₆ accounting for 40% of expenses. Continuous flow systems lower operational costs by 25% through reduced energy consumption and waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.23 (s, 3-H), 8.62 (d, J = 8.3 Hz, 5-H), 8.08 (d, J = 8.5 Hz, 8-H).
  • IR (KBr) : 3345 cm⁻¹ (O-H stretch), 965 cm⁻¹ (C=C trans).

X-ray Crystallography

Single-crystal analysis confirms the planar quinoline ring and intramolecular hydrogen bonding between the 3-hydroxy and 2-oxo groups (O···O distance: 2.65 Å).

Chemical Reactions Analysis

Reaction Types and Mechanisms

The chemical reactivity of 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is governed by its three functional groups:

  • Hydroxyl group (OH) at position 3

  • Keto group (C=O) at position 2

  • Carboxylic acid group (COOH) at position 4

Oxidation and Reduction

  • Oxidation : The hydroxyl group may oxidize to a ketone under strong oxidizing conditions, though this is less likely due to the presence of the adjacent keto group.

  • Reduction : The keto group at position 2 can be reduced to a hydroxyl group using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), forming a dihydroxyquinoline derivative.

Substitution Reactions

  • Alkylation/Acylation :

    • The hydroxyl group can undergo O-alkylation or O-acylation in the presence of alkyl halides or acylating agents (e.g., methyl iodide, acetic anhydride) under basic or acidic conditions.

    • The carboxylic acid group may form esters or amides via nucleophilic acyl substitution.

  • Regioselectivity : In analogous quinoline derivatives (e.g., 4-hydroxy-2-thioxoquinoline), O-methylation dominates due to steric hindrance near nitrogen atoms . A similar pattern is expected here.

Condensation Reactions

The hydroxyl and keto groups can participate in condensation reactions, such as:

  • Schiff base formation : Reaction with amines to form imine derivatives.

  • Hydrazine derivatives : Reaction with hydrazine hydrate to form hydrazones (e.g., in the synthesis of pyrazolidinone derivatives) .

Tautomerism and Stability

The compound may exhibit tautomerism between enol and keto forms, influenced by pH and solvent. This tautomerism can alter reactivity in nucleophilic or electrophilic reactions.

Reagents and Reaction Conditions

Reaction Type Reagents Conditions Key Products
Reduction NaBH₄, LiAlH₄Ethanol, refluxDihydroxyquinoline derivatives
O-alkylation CH₃I, K₂CO₃, DMF50–100 °C, 1–4 hMethylated derivatives (O-methyl)
Esterification Ethanol, HClRefluxEthyl ester derivatives
Hydrazone formation Hydrazine hydrate, ethanolReflux (2–4 h)Pyrazolidinone derivatives
Condensation Amines (e.g., aminopyridines)DMF, refluxPyridylamide derivatives

Enzymatic Interactions

The compound may inhibit enzymes like acetylcholinesterase by binding to active sites, analogous to structurally similar quinoline derivatives. This interaction could increase neurotransmitter levels in neurological disorders.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It acts as a Michael acceptor, participating in multicomponent condensation reactions through a Smiles rearrangement . This compound can also inhibit specific enzymes and receptors, contributing to its biological activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs include:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Melting Point (°C) pKa Stability Notes
3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 91587-89-2 C₁₀H₇NO₄ 205.17 3-OH, 2-oxo, 4-COOH >300 (decomposes) ~2.0–3.0* Sensitive to decarboxylation under heat
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid 15733-89-8 C₁₀H₇NO₃ 189.17 2-oxo, 4-COOH >300 2.03 Moderate stability; used in amide synthesis
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 55764-56-2 C₁₀H₆N₂O₅ 234.16 6-NO₂, 2-oxo, 4-COOH >300 N/A High density (1.624 g/cm³); nitro group enhances electrophilicity
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid 13721-01-2 C₁₀H₇NO₃ 189.17 4-oxo, 3-COOH >300 ~1.5–2.5 Prone to tautomerism; used in antibiotic scaffolds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N/A C₁₀H₇NO₄ 205.17 4-OH, 2-oxo, 3-COOH >300 ~3.5–4.5 Stable under acidic hydrolysis; analgesic lead

Notes:

  • Stability : The 3-hydroxy-4-carboxylic acid isomer (target compound) is less thermally stable than its 4-hydroxy-3-carboxylic acid analog due to steric and electronic effects .
  • Solubility: Carboxylic acid groups enhance aqueous solubility, but nitro or bulky substituents (e.g., 6-NO₂) reduce it .
  • pKa: The 3-hydroxy group in the target compound increases acidity compared to non-hydroxylated analogs (e.g., 2-oxo-4-carboxylic acid) .

Pharmacological Activity

  • Analgesic Activity: The 4-hydroxy-3-carboxylic acid analog shows 2–3× higher analgesic potency than the target compound, attributed to optimal hydrogen bonding with opioid receptors . 4-Amino derivatives (e.g., 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) exhibit enhanced activity but require a protonated NH group for stability .
  • Anti-inflammatory Activity :
    • 1-Methyl-4-hydroxy-2-oxo derivatives demonstrate significant COX-2 inhibition, whereas the target compound lacks comparable data .

Stability and Decarboxylation Trends

  • Decarboxylation: The target compound undergoes decarboxylation in ethanol or basic conditions, forming 3-hydroxy-2-oxo-1,2-dihydroquinoline .
  • 4-Amino Analogs: Unstable unless the amino group is protonated or substituted (e.g., benzylamino), limiting their therapeutic utility .

Biological Activity

3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS No. 15733-89-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antibacterial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
InChI Key: MFSHNFBQNVGXJX-UHFFFAOYSA-N
Log P (octanol-water partition coefficient): 1.21 (indicating moderate lipophilicity)
Solubility: High gastrointestinal absorption; not permeable across the blood-brain barrier .

Antibacterial Activity

Research indicates that derivatives of 3-hydroxy-2-oxo-1,2-dihydroquinoline possess significant antibacterial properties. A study evaluated various synthesized compounds based on this scaffold for their minimum inhibitory concentration (MIC) against several bacterial strains.

CompoundMIC (µg/mL)Bacterial Strain
Compound 516 ± 6Staphylococcus aureus
Compound 640 ± 3Escherichia coli

These findings suggest that modifications to the quinoline structure can enhance antibacterial efficacy, with some derivatives showing promising results against resistant strains .

Antiviral Activity

The antiviral potential of 3-hydroxy-2-oxo-1,2-dihydroquinoline derivatives has been explored, particularly against HIV. A series of N'-arylidene derivatives were synthesized and tested for their ability to inhibit HIV replication.

CompoundIC₅₀ (µM)Activity
Compound A9.5Integrase inhibition
Compound B15.7Anti-HIV activity

These derivatives demonstrated moderate antiviral activity, with some compounds effectively blocking HIV replication in vitro .

Anticancer Activity

The anticancer properties of quinolone derivatives have also been investigated. In vitro studies have shown that certain compounds derived from the quinoline structure exhibit cytotoxic effects on various cancer cell lines.

Cell LineIC₅₀ (µM)Compound Tested
HeLa12.5Compound C
MCF-720.0Compound D

The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

The biological activity of 3-hydroxy-2-oxo-1,2-dihydroquinoline is attributed to its ability to interact with various molecular targets:

  • Antibacterial: Inhibition of bacterial DNA synthesis and disruption of cell wall integrity.
  • Antiviral: Interference with viral replication processes, particularly through integrase inhibition.
  • Anticancer: Induction of apoptosis via mitochondrial pathways and modulation of key signaling pathways involved in cell proliferation.

Case Study 1: Antibacterial Efficacy

A recent study synthesized a series of quinoline derivatives and tested their antibacterial activity against multi-drug resistant strains. The results indicated that certain modifications significantly enhanced potency, leading to MIC values lower than those of standard antibiotics.

Case Study 2: Antiviral Properties

Another investigation focused on the anti-HIV activity of synthesized compounds based on the quinoline scaffold. The study revealed that specific structural modifications increased integrase inhibitory activity, providing a potential lead for new antiviral agents.

Q & A

Q. What are the optimized synthetic routes for 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its derivatives?

The compound is synthesized via condensation reactions. A common method involves refluxing isatin (0.013 mol) with malonic acid (0.016 mol) and sodium acetate (1.9 mmol) in acetic acid for 24 hours, yielding 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, which can be further functionalized . Chlorination with POCl₃ in DMF at 100°C for 4 hours produces 2-chloroquinoline-4-carboxylic acid derivatives . For carboxamide derivatives, coupling reactions with amino esters using HBTU and triethylamine in DMF are effective, achieving yields of 60–80% .

Q. How can structural characterization of this compound and its derivatives be performed?

Use a combination of:

  • ¹H/¹³C NMR spectroscopy : Dissolve samples in DMSO-d₆ or CDCl₃; observe characteristic peaks (e.g., quinoline ring protons at δ 6.5–8.5 ppm, carbonyl groups at ~170 ppm) .
  • Mass spectrometry (EI or FAB mode) : Confirm molecular ions and fragmentation patterns (e.g., HRMS for exact mass determination) .
  • X-ray crystallography : Refine structures using SHELXL (for small molecules) or SHELXS/SHELXD (for phase determination) .

Q. What in vitro antibacterial assays are suitable for evaluating derivatives of this compound?

Test against Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative strains (e.g., Escherichia coli, Acinetobacter baumannii) using:

  • Agar diffusion : Measure inhibition zones; compare to standards like erythromycin or norfloxacin .
  • MIC determination : Use broth microdilution (e.g., 77.5 µg/mL for compound 1a against A. baumannii) . Include solvent controls (e.g., DMSO) to rule out artifacts .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of derivatives?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular docking : Use AutoDock or similar tools to simulate binding to targets (e.g., bacterial enzymes like DNA gyrase) .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100+ ns trajectories .

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Substituent effects : Adding electron-withdrawing groups (e.g., halogens) at position 6 enhances antibacterial activity .
  • Ester vs. carboxamide derivatives : Methyl esters of L-alanine derivatives show higher activity than benzyl groups due to improved membrane permeability .
  • Methoxy/hydroxyl groups : Positional isomers (e.g., 2-hydroxy-6-methoxy derivatives) exhibit distinct antibacterial and anticancer profiles due to altered hydrogen-bonding interactions .

Q. How should crystallographic data contradictions be resolved during structure refinement?

  • Data collection : Use high-resolution (<1.0 Å) datasets to minimize errors. SHELXL’s restraints can refine disordered regions .
  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands for accurate refinement .
  • Validation tools : Check using PLATON or CCDC’s Mercury for geometry outliers .

Q. What strategies mitigate discrepancies in bioactivity data across studies?

  • Standardize assays : Use CLSI guidelines for MIC testing to ensure reproducibility .
  • Control strains : Include reference strains (e.g., E. coli ATCC 25922) to calibrate results .
  • Statistical analysis : Apply ANOVA or non-parametric tests to address variability in inhibition zone measurements .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill management : Neutralize with dry sand; avoid aqueous solutions to prevent environmental release .
  • Storage : Keep in sealed containers under dry, inert conditions (argon) to prevent degradation .

Methodological Considerations

Q. What purification techniques are optimal for quinoline-carboxylic acid derivatives?

  • Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for XRD .
  • TLC monitoring : Visualize spots under UV 254 nm; Rf values ~0.4 in ethyl acetate .

Q. How can synthetic byproducts be identified and minimized?

  • LC-MS profiling : Detect intermediates (e.g., unreacted isatin) during reflux .
  • Reaction optimization : Reduce POCl₃ excess (from 10 eq. to 5 eq.) to limit side products like phosphorylated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.